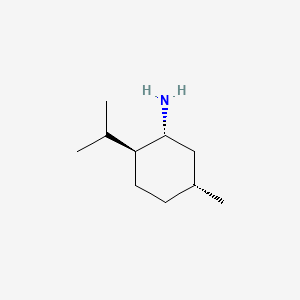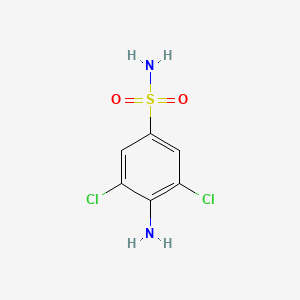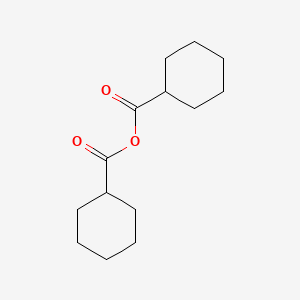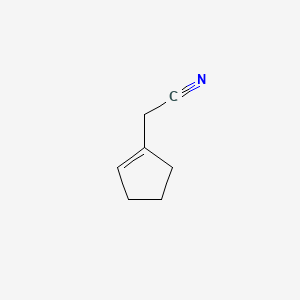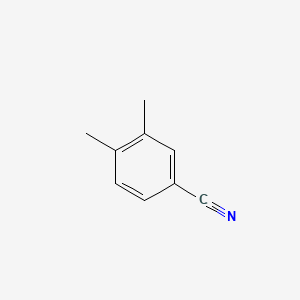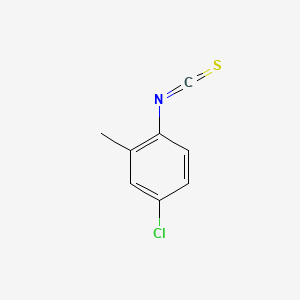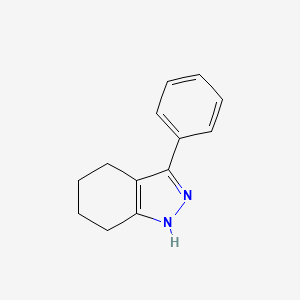
3-苯基-4,5,6,7-四氢-1H-吲唑
描述
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
科学研究应用
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用机制
Target of Action
It’s known that indazole derivatives have a wide variety of biological properties . They have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
One study found that a similar compound, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2h-indazole, possessed high anti-inflammatory activity . This suggests that 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Given the anti-inflammatory activity of similar indazole derivatives, it’s plausible that this compound may influence pathways related to inflammation . For instance, it might inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Based on the known anti-inflammatory activity of similar indazole derivatives, it’s likely that this compound could reduce inflammation at the cellular level .
生化分析
Biochemical Properties
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . Additionally, 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole has shown potential in inhibiting the growth of certain cancer cell lines by interacting with specific proteins involved in cell proliferation .
Cellular Effects
The effects of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cell growth in colon and melanoma cell lines by affecting the G0-G1 phase of the cell cycle . This compound also impacts cell signaling pathways involved in inflammation and cancer progression .
Molecular Mechanism
At the molecular level, 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole exerts its effects through several mechanisms. It binds to and inhibits COX-2, leading to a decrease in the production of inflammatory mediators . Additionally, it interacts with proteins involved in cell cycle regulation, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors involved in inflammation and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole change over time. The compound has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on COX-2 and other targets, leading to sustained anti-inflammatory and anticancer activities .
Dosage Effects in Animal Models
The effects of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without notable adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it crucial to understand these pathways for effective drug development .
Transport and Distribution
Within cells and tissues, 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing the delivery of this compound in clinical settings .
Subcellular Localization
The subcellular localization of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with its targets and its overall therapeutic effects .
准备方法
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivative . Industrial production methods often utilize microwave-assisted synthesis, which offers a clean and efficient route with short reaction times and the use of green solvents like ethanol .
化学反应分析
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring. Common reagents used in these reactions include hydrazine hydrate, diazomethane, and platinum catalysts for hydrogenation. Major products formed from these reactions include substituted indazoles and their derivatives.
相似化合物的比较
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives such as:
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate These compounds share similar structural motifs but differ in their functional groups and biological activities . The uniqueness of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole lies in its specific anti-inflammatory and antimicrobial properties, which are not as pronounced in its analogs.
属性
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZICBKDUOSCVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182928 | |
| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28748-99-4 | |
| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28748-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028748994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-3-phenyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


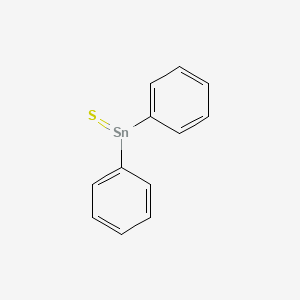

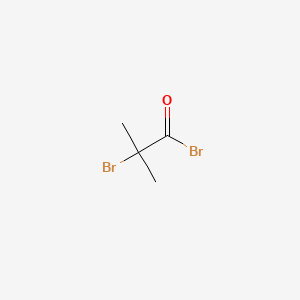
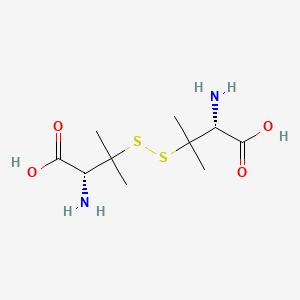

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)


